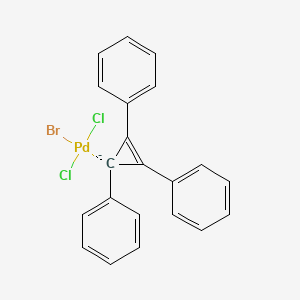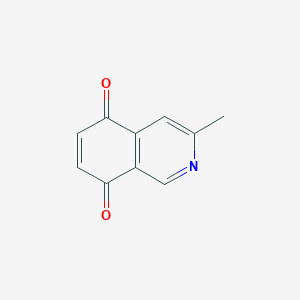
N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline is an organic compound with the molecular formula C18H19NO It is a derivative of aniline, featuring a phenyl group and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable oxazolidine derivative. One common method involves the condensation of N,N-dimethylaniline with 3-phenyl-2-oxazolidinone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(4-methyl-5-phenyl-1,3-oxazolidin-2-yl)aniline
- N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline is unique due to its specific oxazolidine ring structure and the presence of both phenyl and dimethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
74395-21-4 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C17H20N2O/c1-18(2)15-10-8-14(9-11-15)17-19(12-13-20-17)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3 |
Clave InChI |
ZLYRCQKUWPQBCF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2N(CCO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



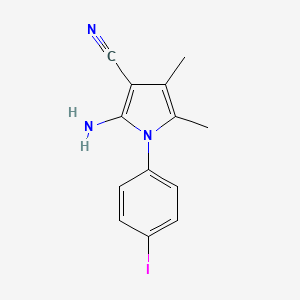

![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
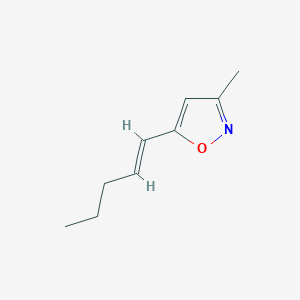
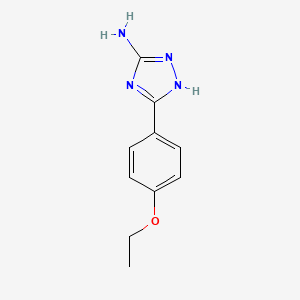

![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)

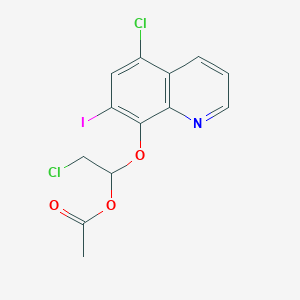

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
